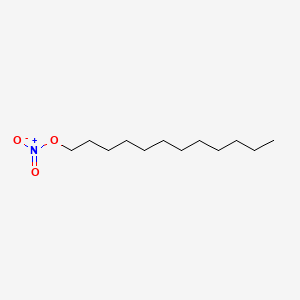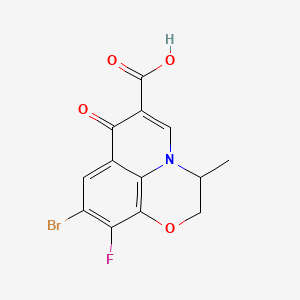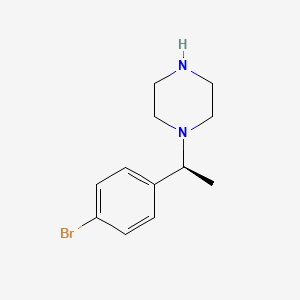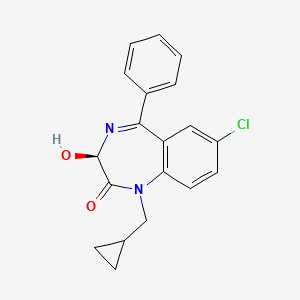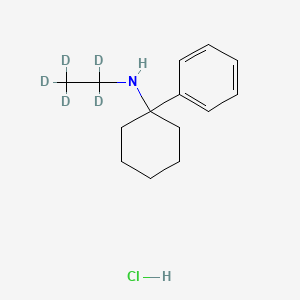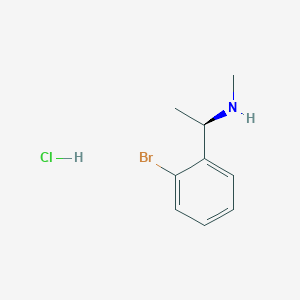
(1R)-1-(2-Bromophenyl)-N-methyl-ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Bromophenyl)-N-methyl-ethanamine hydrochloride typically involves the following steps:
Bromination: The starting material, phenethylamine, undergoes bromination to introduce the bromine atom at the 2-position of the phenyl ring. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Methylation: The brominated intermediate is then subjected to methylation to introduce the methyl group on the nitrogen atom. This step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Bromophenyl)-N-methyl-ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, potassium cyanide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium cyanide in ethanol, thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, nitriles, thiols.
Scientific Research Applications
(1R)-1-(2-Bromophenyl)-N-methyl-ethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and enzymes.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of new materials and chemical processes, including the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Bromophenyl)-N-methyl-ethanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and influencing neurotransmission. Additionally, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2-Chlorophenyl)-N-methyl-ethanamine hydrochloride
- (1R)-1-(2-Fluorophenyl)-N-methyl-ethanamine hydrochloride
- (1R)-1-(2-Iodophenyl)-N-methyl-ethanamine hydrochloride
Uniqueness
(1R)-1-(2-Bromophenyl)-N-methyl-ethanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its analogs. The bromine atom influences the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H13BrClN |
|---|---|
Molecular Weight |
250.56 g/mol |
IUPAC Name |
(1R)-1-(2-bromophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
XDCYGFZQMKYXDL-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Br)NC.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


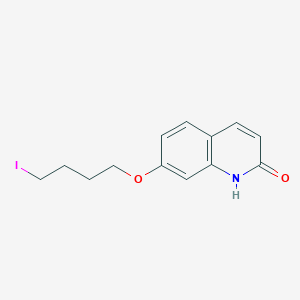
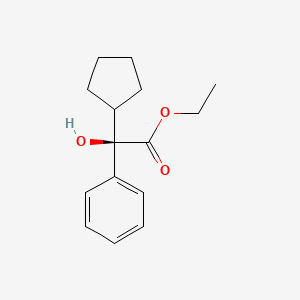
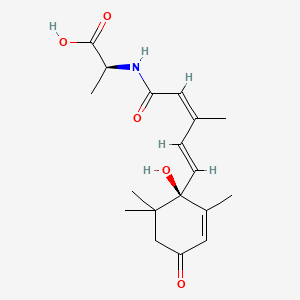
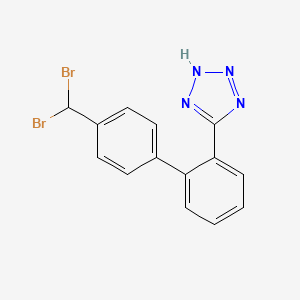
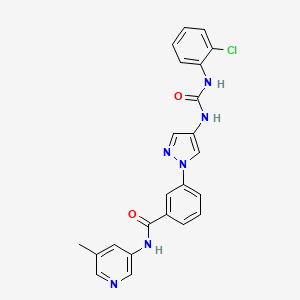
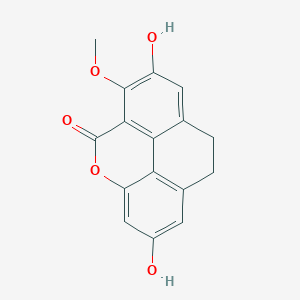
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)
